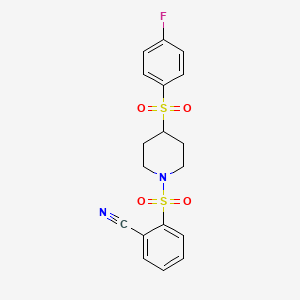

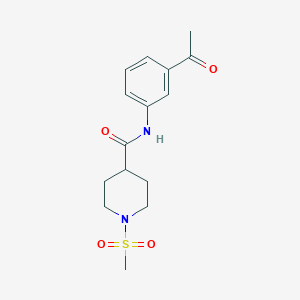

2-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C18H17FN2O4S2 and its molecular weight is 408.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Cycloaddition Reactions

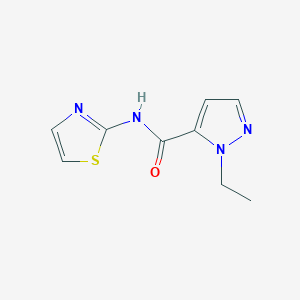

Researchers have developed concise routes to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones using cyclic N-sulfonylimines and enones or ynones. This process yields compounds in good yield with high diastereo- and enantioselectivity, showcasing the utility of similar sulfonyl compounds in complex organic synthesis (Liu et al., 2013).

Reaction Kinetics and Mechanisms

The reaction kinetics and mechanisms of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine and pyrrolidine bases have been studied. These reactions are complex, leading to the formation of fluorinated and nitro-substituted ethenes through a multistep mechanism. This study highlights the reactivity of compounds with similar structures in organic solvents and under specific conditions (Jarczewski et al., 1986).

Hypoglycemic Benzoic Acid Derivatives

Investigations into the structure-activity relationships of hypoglycemic benzoic acid derivatives, including modifications of meglitinide analogs, have led to the discovery of highly active compounds. These studies leverage the synthesis of compounds with sulfonyl and piperidinyl groups to enhance activity and duration of action, demonstrating the potential of such compounds in medicinal chemistry (Grell et al., 1998).

Metabolic Pathways of Novel Antidepressants

The oxidative metabolism of Lu AA21004, a novel antidepressant, has been examined to identify the enzymes involved, including cytochrome P450. This study elucidates the metabolic pathways of compounds containing piperidinyl sulfonyl structures, contributing to our understanding of their pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).

Fluoroalkylative Aryl Migration

Research into the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides demonstrates innovative synthetic applications of fluorinated sulfinate salts. This work showcases the versatility of sulfonyl compounds in creating structurally diverse and functionally rich molecules (He et al., 2015).

Mechanism of Action

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O4S2/c19-15-5-7-16(8-6-15)26(22,23)17-9-11-21(12-10-17)27(24,25)18-4-2-1-3-14(18)13-20/h1-8,17H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZROILSBAVFAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2463154.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate](/img/structure/B2463157.png)

![4-(tert-Butoxycarbonyl)-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B2463159.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2463163.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(piperidin-1-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2463166.png)

![endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B2463171.png)

![N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide](/img/structure/B2463172.png)

![2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole](/img/structure/B2463174.png)